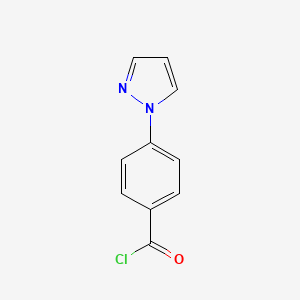

4-(1H-pyrazol-1-yl)benzoyl chloride

描述

4-(1H-Pyrazol-1-yl)benzoyl chloride is an organic compound with the molecular formula C10H7ClN2O. It is a derivative of benzoyl chloride where the benzene ring is substituted with a pyrazole ring at the para position. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and material science .

准备方法

Synthetic Routes and Reaction Conditions: 4-(1H-Pyrazol-1-yl)benzoyl chloride can be synthesized through the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride. The reaction typically involves refluxing the benzoic acid derivative with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C9H7N2O2+SOCl2→C9H7ClN2O+SO2+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 4-(1H-pyrazol-1-yl)benzoic acid.

Condensation Reactions: It can participate in condensation reactions with hydrazines and other nitrogen-containing compounds to form pyrazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.

Hydrolysis: Water or aqueous sodium hydroxide.

Condensation: Hydrazines or other nitrogen-containing compounds under reflux conditions.

Major Products Formed:

Substitution Products: Various substituted benzoyl derivatives depending on the nucleophile used.

Hydrolysis Product: 4-(1H-pyrazol-1-yl)benzoic acid.

Condensation Products: Pyrazole derivatives with potential biological activity.

科学研究应用

Organic Synthesis

4-(1H-pyrazol-1-yl)benzoyl chloride serves as an essential building block in the synthesis of more complex molecules. It is utilized in:

- Nucleophilic Substitution Reactions: The benzoyl chloride group reacts readily with nucleophiles to form amides and esters, which are valuable intermediates in organic synthesis.

| Reaction Type | Example Nucleophiles | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols | Amides, Esters |

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Activity: Compounds derived from this structure have shown efficacy against drug-resistant bacteria such as Acinetobacter baumannii. A study reported that novel pyrazole-derived hydrazones demonstrated potent activity with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against certain bacterial strains .

Case Study: Antimicrobial Properties

A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that fluorinated compounds significantly enhanced potency against Gram-positive bacteria, showcasing the importance of structural modifications in drug design .

Agricultural Chemistry

The compound has applications in developing agrochemicals, particularly as a precursor for herbicides and fungicides. The ability to modify the pyrazole ring allows for the fine-tuning of biological activity against specific pests or diseases.

Materials Science

In materials science, this compound is used in synthesizing specialty polymers and coatings. Its reactive functional groups facilitate the formation of cross-linked networks, enhancing material properties such as thermal stability and chemical resistance.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structural Features | Applications |

|---|---|---|

| 4-(trifluoromethyl)benzoyl chloride | Lacks pyrazole ring | Used in pharmaceuticals |

| 3-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group | Explored for biological activities |

作用机制

The mechanism of action of 4-(1H-pyrazol-1-yl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. In biological systems, it can inhibit enzymes by acylating active site residues, thereby blocking substrate access and enzyme activity. The molecular targets and pathways involved depend on the specific nucleophile and the biological context .

相似化合物的比较

- 4-(1H-Pyrazol-1-yl)benzenesulfonamide

- 4-(1H-Pyrazol-1-yl)benzoic acid

- 4-(1H-Pyrazol-1-yl)benzaldehyde

Comparison: 4-(1H-Pyrazol-1-yl)benzoyl chloride is unique due to its reactivity as an acylating agent, which is not shared by its sulfonamide or benzoic acid counterparts. The benzoyl chloride group allows for a wider range of chemical modifications and applications in synthesis. In contrast, the sulfonamide and benzoic acid derivatives are more stable and less reactive, making them suitable for different applications .

生物活性

4-(1H-pyrazol-1-yl)benzoyl chloride, with the molecular formula CHClNO, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and applications in drug development.

Synthesis and Properties

This compound is synthesized from benzoyl chloride and pyrazole derivatives. It serves as an intermediate in the production of various bioactive molecules and has applications in pharmaceuticals and material science.

As a benzoyl chloride derivative, this compound is reactive and can form various substituted products depending on the nucleophile used. Its mechanism primarily involves acylation reactions which lead to the formation of amides and esters. The presence of the pyrazole ring contributes to its biological activity, particularly in interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential against several pathogens.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of related pyrazole compounds. For instance, derivatives have shown significant activity against Leishmania species, with some exhibiting IC values comparable to standard treatments like pentamidine . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance efficacy while reducing cytotoxicity towards mammalian cells .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

| Compound | Target Pathogen | IC (mM) |

|---|---|---|

| 3b | Leishmania amazonensis | 0.070 |

| 3e | Leishmania infantum | 0.059 |

Antimicrobial Activity

In addition to antiparasitic effects, pyrazole derivatives have demonstrated antimicrobial properties. A study evaluated various substituted pyrazoles for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| 1 | S. typhi | 50 |

| 2 | C. albicans | 250 |

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in treating infections:

- Antileishmanial Profile : A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were evaluated for their antileishmanial activity, revealing that specific modifications could enhance their effectiveness against Leishmania species while maintaining lower toxicity levels .

- Antimicrobial Studies : Research conducted on various substituted benzimidazole derivatives indicated that certain pyrazole-containing compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents against resistant strains .

常见问题

Q. Synthesis and Optimization

Q1. What are the most reliable synthetic routes for preparing 4-(1H-pyrazol-1-yl)benzoyl chloride, and how can reaction conditions be optimized for high yields? Methodological Answer: The compound is typically synthesized via a two-step process:

Formation of the benzoyl chloride moiety : React 4-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, oxalyl chloride in dichloromethane at 0–5°C for 2 hours, followed by reflux (40–50°C) ensures complete conversion .

Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) minimizes hydrolytic degradation.

Key Optimization Factors :

- Moisture control : Use Schlenk-line techniques or molecular sieves to prevent hydrolysis.

- Catalyst selection : Triethylamine or DMAP can accelerate acylation reactions involving the benzoyl chloride .

- Yield improvement : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) or FT-IR to track carbonyl chloride formation (~1770 cm⁻¹) .

Q. Structural Characterization

Q2. Which analytical techniques are critical for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize? Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Confirm the C=O stretch (~1770 cm⁻¹) and absence of -OH bands (~2500–3500 cm⁻¹) to ensure complete conversion from benzoic acid .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine single-crystal structures, focusing on the dihedral angle between the benzoyl and pyrazole groups .

Q. Reactivity and Stability

Q3. How does the reactivity of this compound compare to other acyl chlorides, and what precautions are necessary for long-term storage? Methodological Answer:

- Reactivity : The electron-withdrawing pyrazole group enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) than unsubstituted benzoyl chlorides. This is evidenced by faster acylation rates in coupling reactions with piperazine derivatives .

- Stability :

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent photodegradation and hydrolysis.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid protic environments.

Q. Applications in Drug Development

Q4. What role does this compound play in the synthesis of bioactive molecules, and how can its derivatives be evaluated for therapeutic potential? Methodological Answer:

- Intermediate utility : It serves as a key precursor for:

- Biological evaluation :

- Conduct in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target proteins like EGFR or DHFR .

Q. Data Contradictions and Troubleshooting

Q5. How should researchers address discrepancies in reported melting points or spectral data for this compound? Methodological Answer:

- Common discrepancies :

- Melting point variations : Impurities from incomplete purification (e.g., residual benzoic acid) or polymorphic forms. Recrystallize from toluene/hexane (1:3) to obtain consistent results .

- NMR shifts : Solvent-dependent chemical shifts (e.g., DMSO vs. CDCl₃). Always report solvent and internal standards (e.g., TMS).

- Troubleshooting :

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.3% for C, H, N).

- Cross-reference with high-quality databases (e.g., PubChem, excluding vendor-specific entries like BenchChem) .

Q. Computational Modeling

Q6. How can computational tools like DFT or SHELX aid in predicting the reactivity and crystallographic behavior of this compound? Methodological Answer:

- DFT calculations :

- Crystallography :

属性

IUPAC Name |

4-pyrazol-1-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDHZXQMHIQHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380111 | |

| Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220461-83-6 | |

| Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Pyrazol-1-yl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。